molecular formula C21H25N5O4 B2965401 8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione CAS No. 1021124-09-3

8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione

Cat. No. B2965401
CAS RN: 1021124-09-3
M. Wt: 411.462
InChI Key: GNSKKFGRRHNECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality 8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of novel imidazo[2,1-f]purine-2,4-dione derivatives has been explored, demonstrating potential anxiolytic and antidepressant activities in preclinical studies. For example, certain derivatives evaluated in vitro were potent 5-HT(1A) receptor ligands, suggesting their worthiness for future research aiming to obtain new derivatives with potential psychotropic activities (Zagórska et al., 2009).

Biological Activity and Molecular Studies

Research on substituted pyridines and purines containing 2,4-thiazolidinedione has indicated effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity in vivo, highlighting their pharmacological significance (Kim et al., 2004). Moreover, studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have evaluated their affinity for serotoninergic and dopaminergic receptors, identifying compounds with potential anxiolytic and antidepressant properties (Zagórska et al., 2015).

Quantitative Investigation of Intermolecular Interactions

A quantitative analysis of the intermolecular interactions present in a xanthine derivative has provided insights into the anisotropic distribution of interaction energies, indicating possible applications in the design of new materials (Shukla et al., 2020).

Analgesic Activity

New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have been investigated for their analgesic and anti-inflammatory effects, revealing significant activity and suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

properties

IUPAC Name

6-[4-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-21(2,3)15(27)12-30-14-8-6-13(7-9-14)25-10-11-26-16-17(22-19(25)26)23(4)20(29)24(5)18(16)28/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSKKFGRRHNECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42108685

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